N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thiadiazole and quinazoline moieties in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of hydrazinecarbothioamide with appropriate aldehydes or ketones under reflux conditions.
Formation of Quinazoline Ring: The quinazoline moiety can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the quinazoline moiety, converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **N-(4-ethoxyphenyl)-N’-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea
- **N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea
Uniqueness
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to the presence of both thiadiazole and quinazoline moieties, which may confer distinct pharmacological properties compared to other similar compounds. Its ability to inhibit specific molecular targets and pathways makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H19N5O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H19N5O3S/c1-29-15-8-6-14(7-9-15)12-19-24-25-21(30-19)23-18(27)10-11-26-13-22-17-5-3-2-4-16(17)20(26)28/h2-9,13H,10-12H2,1H3,(H,23,25,27) |
InChI Key |
QCATVDHYLYBQIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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